Nortriptyline
Description
Nortriptyline is a secondary amine tricyclic antidepressant (TCA) and the active demethylated metabolite of amitriptyline, a tertiary amine TCA . Primarily used to treat major depressive disorder, it is also prescribed for neuropathic pain, post-stroke depression, and certain off-label indications such as fibromyalgia and migraine prophylaxis . Its mechanism involves inhibition of norepinephrine and serotonin reuptake, with additional anticholinergic, antihistaminergic, and sodium channel-blocking properties .
Properties
IUPAC Name |
N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19/h2-5,7-11,20H,6,12-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVGLTMQBUFIQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023384 | |
| Record name | Nortriptyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nortriptyline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.74e-04 g/L | |
| Record name | Nortriptyline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00540 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nortriptyline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
72-69-5 | |
| Record name | Nortriptyline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Nortriptyline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072695 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nortriptyline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00540 | |
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| Record name | nortriptyline | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757234 | |
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| Record name | Nortriptyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nortriptyline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.717 | |
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| Record name | NORTRIPTYLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL03SY4LXB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | NORTRIPTYLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3371 | |
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| Record name | Nortriptyline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
213 - 215 °C | |
| Record name | Nortriptyline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00540 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nortriptyline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Nortriptyline is synthesized through the demethylation of amitriptyline. The process involves the use of reagents such as sodium hydroxide and methanol under controlled conditions . The reaction typically proceeds via the formation of an intermediate, which is then further processed to yield this compound.
Industrial Production Methods: In industrial settings, this compound hydrochloride is produced by reacting amitriptyline with hydrochloric acid. The reaction is carried out in a solvent such as ethanol or methanol, followed by crystallization to obtain the pure compound .
Types of Reactions:
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, especially nucleophilic substitutions involving the amine group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic media.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed:
Scientific Research Applications
Antidepressant Properties
Nortriptyline is widely recognized for its antidepressant effects. A multicenter study demonstrated that it significantly outperformed placebo in treating elderly patients with depression. The study involved 38 participants aged between 62 and 88 years, who were administered a daily dose of 75 mg for up to seven weeks. The results indicated a substantial improvement in depression scores measured by the Hamilton Rating Scale for Depression, with 81% of patients achieving therapeutic serum levels of this compound (50 to 170 ng/ml) within three weeks .
Neuropathic Pain Management
This compound has shown effectiveness in managing neuropathic pain conditions. A systematic review analyzed six studies involving 310 participants, revealing that this compound treatment resulted in at least a 50% reduction in pain for some patients. The review highlighted its potential as a first-line treatment option for neuropathic pain, particularly when other therapies have failed .
Neuroprotection in Cerebral Ischemia
Recent research has identified this compound as a neuroprotective agent in models of cerebral ischemia. A study demonstrated that this compound inhibits cell death caused by oxygen/glucose deprivation in cerebrocortical neurons and reduces infarct size in mouse models following middle cerebral artery occlusion. The mechanism involves the inhibition of mitochondrial permeability transition, thereby preventing apoptotic cell death .
Antitumor Effects
Emerging evidence suggests that this compound may possess antitumor properties. A study indicated that this compound hydrochloride inhibited tumor growth in subcutaneous mouse models derived from gastric cancer cells (AGS and MFC). This finding positions this compound as a potential candidate for drug repurposing in cancer therapy, warranting further investigation into its mechanisms and efficacy against various tumors .
Case Studies on Side Effects
Despite its therapeutic benefits, this compound can lead to adverse effects, as illustrated by a documented case of drug-induced oral ulcers. A patient with HIV-related small fiber neuropathy experienced severe oral ulcerations after beginning treatment with this compound. Despite some symptomatic relief from neuropathic pain, the ulcers necessitated discontinuation of the medication after eight weeks, highlighting the importance of monitoring side effects during treatment .
Data Summary
Mechanism of Action
Nortriptyline exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes, thereby increasing the levels of these neurotransmitters in the synaptic cleft . It also has antimuscarinic effects through its actions on the acetylcholine receptor . The compound’s molecular targets include serotonin and norepinephrine transporters, as well as various receptors involved in mood regulation .
Comparison with Similar Compounds
Biological Activity
Nortriptyline is a tricyclic antidepressant (TCA) primarily used to treat major depressive disorder and certain pain conditions. Its biological activity is characterized by its mechanism of action, pharmacokinetics, receptor interactions, and clinical efficacy. This article provides a comprehensive overview of these aspects, supported by data tables and relevant case studies.
This compound primarily functions by inhibiting the reuptake of neurotransmitters, specifically norepinephrine and serotonin, at the neuronal cell membranes. This inhibition enhances neurotransmitter availability in the synaptic cleft, contributing to its antidepressant effects. Unlike monoamine oxidase inhibitors (MAOIs), this compound does not inhibit monoamine oxidase nor does it significantly affect dopamine reuptake .
Key Points:
- Norepinephrine Transporter (NET) Occupancy: Studies indicate that this compound achieves approximately 50-70% NET occupancy in the brain at doses ranging from 75 to 200 mg/day .
- Serotonin Receptor Affinity: this compound also exhibits affinity for various serotonin receptors, contributing to its therapeutic effects .
Pharmacokinetics
This compound's pharmacokinetic profile is crucial for understanding its biological activity. The drug is well-absorbed from the gastrointestinal tract, with a bioavailability ranging from 45% to 85%. It undergoes extensive first-pass metabolism in the liver, primarily via cytochrome P450 enzymes (CYP2D6 being the most significant), resulting in various metabolites, including the active metabolite 10-hydroxythis compound .
| Parameter | Value |
|---|---|
| Volume of Distribution (Vd) | 1633 ± 268 L |
| Plasma Protein Binding | ~93% |
| Average Half-life | 26 hours (range: 16-39 hours) |
| Clearance | 30.6 ± 6.9 L/h |
Clinical Efficacy and Case Studies
This compound has been evaluated in numerous clinical settings for its efficacy in treating depression and neuropathic pain. A study involving patients with major depressive disorder found that those treated with this compound showed significant improvements in depressive symptoms compared to placebo groups .
Case Study Example:
In a clinical trial assessing this compound's effectiveness in treating chronic pain, participants receiving doses between 50-200 mg/day reported substantial pain relief alongside improvements in mood and sleep quality .
Adverse Effects and Toxicity
While generally effective, this compound is associated with several adverse effects. Common side effects include dry mouth, drowsiness, dizziness, and constipation. More severe effects can occur due to overdose or drug interactions, particularly with other medications metabolized by CYP2D6 .
Adverse Effects Summary:
- Common: Drowsiness, dry mouth, dizziness
- Severe: Cardiac arrhythmias (especially in overdose situations)
Neurotransmitter Interactions
This compound affects multiple neurotransmitter systems beyond norepinephrine and serotonin. Its interaction with cholinergic and histaminergic receptors contributes to both therapeutic effects and side effects. For example, its anticholinergic properties can lead to cognitive impairment in some patients .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
